halysin
Descripción
Halysin is a bioactive peptide isolated from snake venom, characterized by its potent antiplatelet activity mediated through the Arg-Gly-Asp (RGD) motif. This tripeptide sequence enables Halysin to act as a fibrinogen receptor antagonist by selectively binding to the αIIbβ3 integrin on platelets, thereby inhibiting fibrinogen-dependent platelet aggregation . First described by Tur-Fu et al. (1991), Halysin demonstrates an IC₅₀ of 50 nM in vitro, making it a critical reference compound for studying integrin-mediated thrombosis and hemostasis . Its mechanism involves competitive inhibition of fibrinogen binding, which prevents platelet crosslinking and clot formation .
Propiedades
Número CAS |
137544-79-7 |
|---|---|
Fórmula molecular |
C6H7BrN2O |
Sinónimos |
halysin |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Kistrin
Kistrin, another RGD-containing disintegrin from snake venom, shares structural homology with Halysin but exhibits distinct receptor specificity. While Halysin primarily targets αIIbβ3 integrins, Kistrin’s modified RGD-to-LDV motif shifts its affinity toward αvβ3 integrins, reducing its antiplatelet potency (IC₅₀ = 100 nM for αIIbβ3) . This alteration highlights the RGD motif’s sensitivity to sequence modifications, which can dramatically alter pharmacological profiles.
Bothrasperin
Bothrasperin, isolated from Bothrops asper venom, also features the RGD motif but shows slightly lower antiplatelet efficacy (IC₅₀ = 120 nM) compared to Halysin . Unlike Halysin, Bothrasperin exhibits broader integrin inhibition, affecting both αIIbβ3 and αvβ3 receptors, which may limit its therapeutic specificity .
Comparison with Functional Analogs
TA-993 and MB3
TA-993, a synthetic 1,5-benzothiazepine derivative, and its metabolite MB3 inhibit ADP-induced platelet aggregation via P2Y₁₂ receptor antagonism, a mechanism distinct from Halysin’s integrin blockade . Despite their oral bioavailability, these compounds exhibit lower potency (IC₅₀ ≈ 10 μM) compared to Halysin, underscoring the trade-off between synthetic accessibility and bioactivity .
Data Table: Comparative Analysis of Halysin and Analogous Compounds
| Compound | Source | Target Receptor | Mechanism | IC₅₀ (In Vitro) | Selectivity |
|---|---|---|---|---|---|
| Halysin | Snake venom | αIIbβ3 | Fibrinogen receptor antagonism | 50 nM | High (αIIbβ3) |
| Kistrin | Snake venom | αvβ3 > αIIbβ3 | Integrin antagonism | 100 nM | Moderate |
| Bothrasperin | Bothrops asper | αIIbβ3, αvβ3 | Broad integrin inhibition | 120 nM | Low |
| TA-993/MB3 | Synthetic | P2Y₁₂ | ADP receptor antagonism | 10 μM | High (P2Y₁₂) |
Discussion of Findings
Halysin’s superior potency (IC₅₀ = 50 nM) compared to natural analogs like Kistrin and Bothrasperin underscores the pharmacological advantage of its RGD motif configuration . However, its peptide nature limits oral bioavailability, a challenge addressed by synthetic compounds like TA-993, albeit at the cost of reduced potency . Structural analogs also face specificity issues; for instance, Bothrasperin’s dual receptor activity may increase off-target risks in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
